![molecular formula C16H12O3 B5694715 4-(benzyloxy)-2H-chromen-2-one CAS No. 5310-98-5](/img/structure/B5694715.png)
4-(benzyloxy)-2H-chromen-2-one
Overview
Description
4-(benzyloxy)-2H-chromen-2-one, also known as coumarin, is a natural organic compound that belongs to the benzopyrone class of compounds. It is found in many plants, such as tonka beans, sweet clover, and cinnamon. Coumarin is known for its distinct odor, which is often described as sweet and hay-like. In recent years, coumarin has gained attention in scientific research due to its potential therapeutic properties.
Scientific Research Applications
Antimicrobial Activity
A series of novel 4-(benzyloxy)-2H-chromen-2-one derivatives have been synthesized and exhibit significant antibacterial and antifungal activities. These compounds were screened for in vitro antimicrobial activity and showed potential as standards. The antimicrobial potency of the derivatives was further supported by structure-based investigations using docking studies with the crystal structure of oxidoreductase proteins (Mandala et al., 2013).
Catalyst-Free Synthesis
Research demonstrates a catalyst-free, highly efficient synthesis of this compound derivatives. The process is eco-friendly, exhibiting features such as mild reaction conditions, high atom-economy, and reusability of reaction media. This method presents a sustainable approach to producing these compounds, potentially beneficial for pharmaceutical applications (Brahmachari & Nurjamal, 2017).
Synthesis with Nano-catalysts
A study highlighted the use of nano-kaoline/BF3/Fe3O4 as a super paramagnetic nanocatalyst for the synthesis of 4H-chromenes. The advantages of this protocol include high yield of products, solvent-free conditions, low reaction times, and a recyclable catalyst, marking it as a green and efficient synthesis method (Mohammadipour et al., 2020).
Biological Activity and Synthesis Methods
Various studies have focused on the synthesis of this compound derivatives due to their biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Research efforts have been directed toward developing efficient and environmentally friendly synthesis methods, demonstrating the compound's significance in medicinal chemistry (Maleki, 2016), (Behrami & Dobroshi, 2019).
Advanced Synthesis Techniques
Further studies have developed advanced techniques for synthesizing this compound derivatives, focusing on creating more complex molecular structures and exploring the reactivity of these compounds in various chemical reactions. These advancements highlight the compound's versatility and potential in creating new materials and medicines (Elagamy et al., 2021), (Kamath et al., 2015).
properties
IUPAC Name |
4-phenylmethoxychromen-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c17-16-10-15(13-8-4-5-9-14(13)19-16)18-11-12-6-2-1-3-7-12/h1-10H,11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMUVYLYWYONGPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=O)OC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10967630 | |
Record name | 4-(Benzyloxy)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5310-98-5 | |
Record name | 4-(Benzyloxy)-2H-1-benzopyran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10967630 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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